molecular formula C11H15NO2 B1356052 3-(2-Methoxyphenoxy)pyrrolidine CAS No. 21767-12-4

3-(2-Methoxyphenoxy)pyrrolidine

Cat. No.: B1356052
CAS No.: 21767-12-4
M. Wt: 193.24 g/mol
InChI Key: RLANOFAQNVDAQD-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenoxy)pyrrolidine is an organic compound with the molecular formula C11H15NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and features a methoxyphenoxy group attached to the pyrrolidine ring

Scientific Research Applications

3-(2-Methoxyphenoxy)pyrrolidine has a wide range of applications in scientific research:

Future Directions

Pyrrolidine derivatives, including 3-(2-Methoxyphenoxy)pyrrolidine, continue to be of interest in drug research and development . The versatility of the pyrrolidine scaffold allows for the design of new compounds with different biological profiles . Future research will likely continue to explore the potential of pyrrolidine derivatives in the treatment of various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenoxy)pyrrolidine typically involves the reaction of 2-methoxyphenol with pyrrolidine under specific conditions. One common method is the Williamson ether synthesis, where 2-methoxyphenol is alkylated with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenoxy)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler phenoxy derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Phenoxy derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenoxy)pyrrolidine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been found to act as norepinephrine and serotonin reuptake inhibitors, making them potential candidates for the treatment of neurological disorders . The compound binds to the transporters responsible for the reuptake of these neurotransmitters, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenoxy)pyrrolidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the specific positioning of the methoxy group can affect the compound’s binding affinity and selectivity for certain receptors or enzymes, making it a valuable scaffold for drug development.

Properties

IUPAC Name

3-(2-methoxyphenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-4-2-3-5-11(10)14-9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLANOFAQNVDAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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